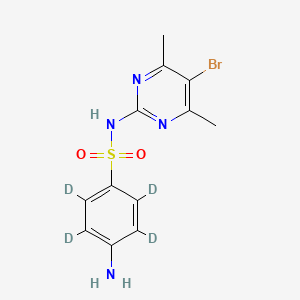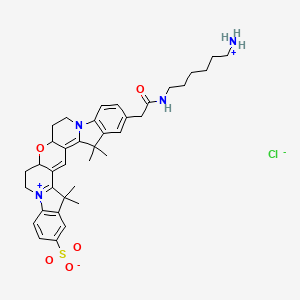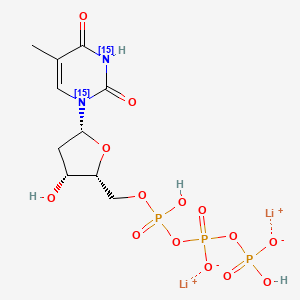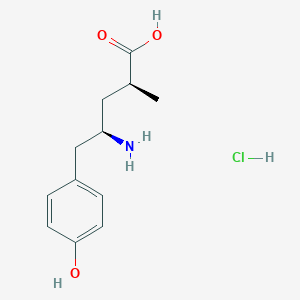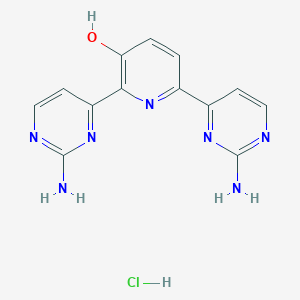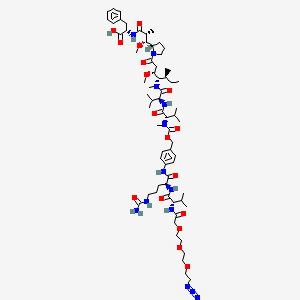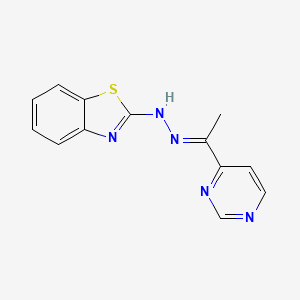
Antiproliferative agent-36
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiproliferative agent-36 is a benzothiazolyl hydrazones derived compound known for its broad-spectrum anticancer activity . This compound has shown significant potential in inhibiting the proliferation of various cancer cell lines, making it a promising candidate for further research and development in the field of oncology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative agent-36 involves the reaction of benzothiazolyl hydrazones with appropriate reagents under controlled conditions. One of the methods includes the preparation of a glucose-based acetylsalicylic acid conjugate using α-D-glucopyranosyl bromide as the glycosyl donor and acetylsalicylic acid as the acceptor . The procedure is simple, reproducible, and provides a high yield.
Industrial Production Methods: For industrial production, the compound can be synthesized using a scalable method that involves the use of common laboratory reagents and conditions. The preparation method for in vivo formula includes mixing DMSO, PEG300, Tween 80, and ddH2O in specific proportions . This method ensures the compound’s stability and effectiveness for large-scale production.
化学反応の分析
Types of Reactions: Antiproliferative agent-36 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antiproliferative activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include derivatives of the original compound with enhanced biological activity. For example, the synthesis of aminodiols and aminotriols from isopulegol derivatives involves epoxidation, ring opening, and hydrogenolysis . These derivatives exhibit significant antiproliferative activity against various cancer cell lines.
科学的研究の応用
Antiproliferative agent-36 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules with enhanced biological activity. In biology, it serves as a tool for studying cell proliferation and apoptosis mechanisms. In medicine, it is being investigated for its potential as an anticancer agent, with studies showing its effectiveness against various cancer cell lines . In industry, it is used in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of Antiproliferative agent-36 involves its binding to nuclear DNA in cancer cells, leading to the formation of DNA lesions that inhibit cell division and induce apoptosis . The compound also induces the production of reactive oxygen species (ROS), which further triggers cell death through oxidative stress . Additionally, it can block the cell cycle in the G1 phase, exhibiting cytostatic potential.
類似化合物との比較
Antiproliferative agent-36 is unique compared to other similar compounds due to its broad-spectrum anticancer activity and specific mechanism of action. Similar compounds include bisbenzazole derivatives, bis-isatin Schiff bases, and bis-spiroisatino β-lactams . These compounds also exhibit antiproliferative activity but differ in their chemical structure and specific biological targets. For example, bisbenzazole derivatives have shown significant activity against various cancer cell lines, but their mechanism of action may involve different molecular targets and pathways .
特性
CAS番号 |
193828-76-1 |
|---|---|
分子式 |
C13H11N5S |
分子量 |
269.33 g/mol |
IUPAC名 |
N-[(E)-1-pyrimidin-4-ylethylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H11N5S/c1-9(10-6-7-14-8-15-10)17-18-13-16-11-4-2-3-5-12(11)19-13/h2-8H,1H3,(H,16,18)/b17-9+ |
InChIキー |
ZMEIUSLAHMLILY-RQZCQDPDSA-N |
異性体SMILES |
C/C(=N\NC1=NC2=CC=CC=C2S1)/C3=NC=NC=C3 |
正規SMILES |
CC(=NNC1=NC2=CC=CC=C2S1)C3=NC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


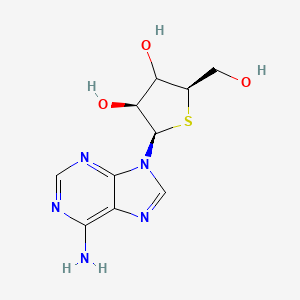
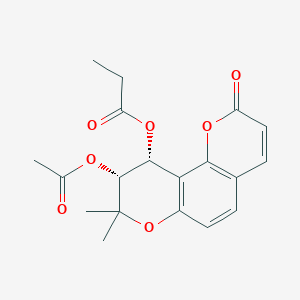
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)
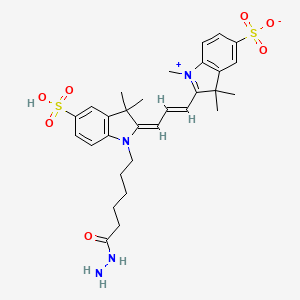
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
